

The Binding Site of PF-04802367 on GSK-3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-04802367

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This technical guide provides an in-depth analysis of the binding mechanism of **PF-04802367**, a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). The document details the precise binding site, molecular interactions, quantitative binding affinities, and the experimental protocols used to elucidate these characteristics.

Overview of PF-04802367 and GSK-3

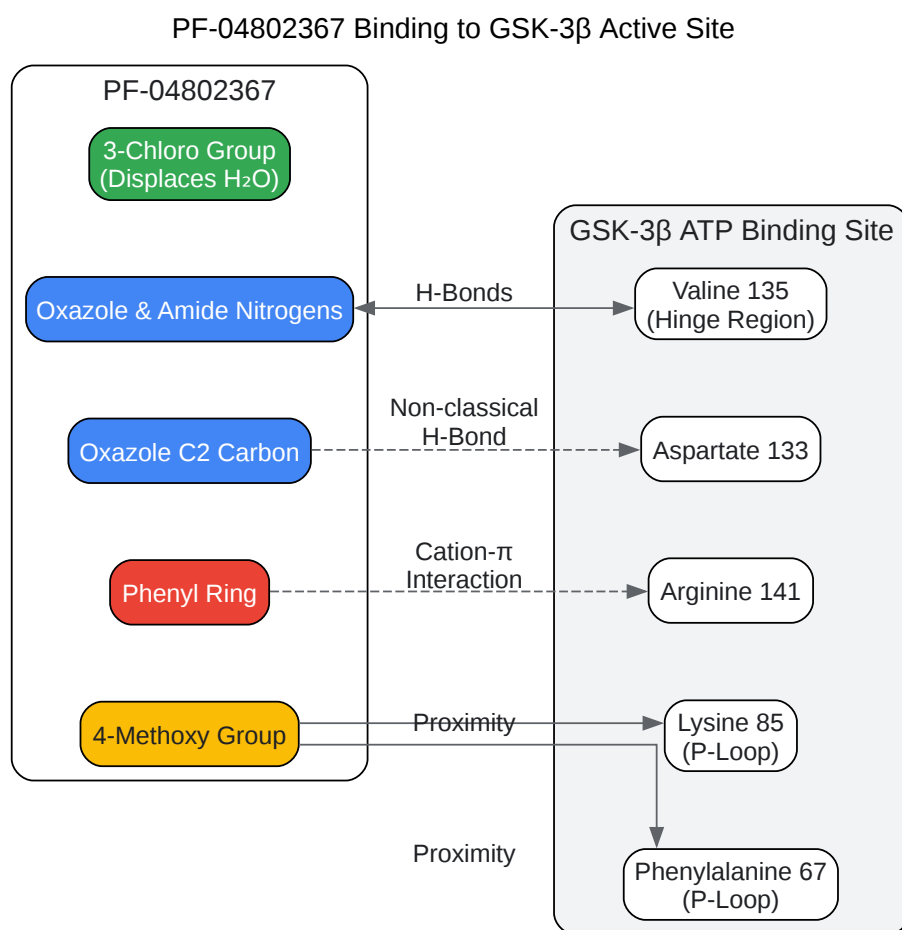
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell cycle regulation, and neurodevelopment.^{[1][2][3]} Its dysregulation is linked to various pathologies such as Alzheimer's disease, type II diabetes, and certain cancers.^{[1][3][4]} **PF-04802367**, also known as PF-367, has been identified as one of the most selective and potent antagonists of GSK-3 developed to date.^{[1][2][5][6]} It is an ATP-competitive inhibitor that has demonstrated efficacy in modulating the phosphorylation of tau, a key protein in neurodegenerative diseases, both in vitro and in vivo.^{[1][4][5][7]}

Binding Site and Molecular Interactions

X-ray crystallography studies have revealed that **PF-04802367** is a Type I kinase inhibitor, binding to the ATP-binding site located between the N- and C-terminal lobes of the GSK-3 β enzyme.^[1] The co-crystal structure, resolved at 2.2 Å (PDB ID: 5K5N), provides a detailed map of the molecular interactions responsible for its high potency and selectivity.^{[1][7]}

The key interactions are:

- **Hinge Region Interaction:** The oxazole and amide nitrogens of **PF-04802367** form crucial donor-acceptor hydrogen bonds with the backbone of Valine 135 in the hinge region of the ATP site.[\[1\]](#)
- **Non-Classical Hydrogen Bond:** The carbon at the 2-position of the inhibitor's oxazole ring forms a non-classical hydrogen bond with the carbonyl oxygen of Aspartate 133.[\[1\]](#)
- **Hydrophobic and Cation- π Interactions:** The inhibitor's phenyl ring is positioned between residues of the P-loop and the C-lobe.[\[1\]](#) The 4-methoxy group on this ring extends towards the conserved Lysine 85 and Phenylalanine 67.[\[1\]](#) Furthermore, the inhibitor achieves its high potency and selectivity through strong cation- π interactions with a structurally rigid arginine residue (Arg141) at the ATP site.[\[1\]](#)[\[7\]](#)
- **Displacement of Water:** The chlorine atom at the 3-position of the phenyl ring displaces a bound water molecule, which contributes to the increased potency observed in analogs with a halogen or methyl group at this position.[\[1\]](#)



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Figure 1: Key molecular interactions between **PF-04802367** and the GSK-3 β active site.

Quantitative Binding and Activity Data

The potency of **PF-04802367** has been quantified through various enzymatic and cell-based assays. The inhibitor is highly effective against both GSK-3 isoforms (α and β) and demonstrates exceptional selectivity.

Parameter	Target	Value	Assay Type	Reference
IC ₅₀	GSK-3β	2.1 nM	Recombinant Human Enzyme Assay	[1][8][9]
IC ₅₀	GSK-3β	1.1 nM	ADP-Glo Assay	[1][8][9]
IC ₅₀	GSK-3β	9.0 nM	Mobility Shift Assay	[1][8]
IC ₅₀	GSK-3α	10.0 nM	Mobility Shift Assay	[1][8]
IC ₅₀	Tau Phosphorylation	466 nM	CHO Cell Line Over-expressing GSK-3β	[1][8]
Selectivity	GSK-3α/β vs. 240 Kinases	>450-fold	Kinase Panel Screening	[1]

Structural Data Summary

The structural basis for the potent and selective inhibition by **PF-04802367** is derived from high-resolution X-ray crystallography.

Parameter	Value	Reference
PDB ID	5K5N	[1][7]
Target	Human GSK-3β	[1]
Ligand	PF-04802367 (PF-367)	[1]
Method	X-ray Diffraction	[1]
Resolution	2.2 Å	[1]

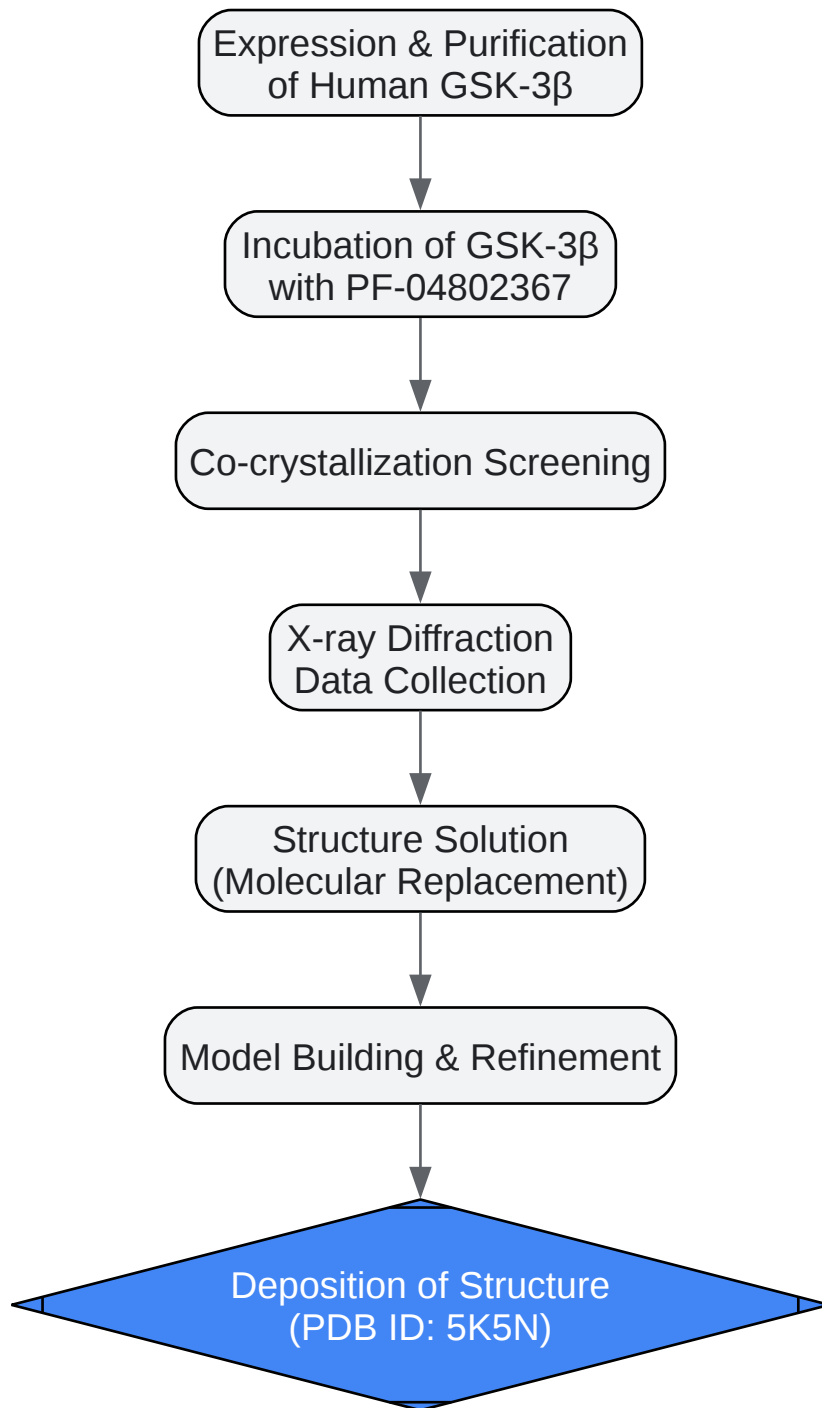
Experimental Protocols

The determination of the binding site and affinity of **PF-04802367** involved several key experimental methodologies.

X-ray Crystallography

The co-crystal structure of GSK-3 β in complex with **PF-04802367** was determined through X-ray crystallography. The general workflow for this process is as follows:

- **Protein Expression and Purification:** Human GSK-3 β is expressed, typically in an insect cell or E. coli system, and purified to high homogeneity using chromatographic techniques.
- **Co-crystallization:** The purified GSK-3 β protein is incubated with a molar excess of **PF-04802367**. This complex is then subjected to crystallization screening under various buffer, precipitant, and temperature conditions to obtain diffraction-quality crystals.
- **Data Collection:** The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are recorded.
- **Structure Solution and Refinement:** The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement, and the model of the protein-ligand complex is built and refined to fit the experimental data, yielding the final atomic coordinates.

X-Ray Crystallography Workflow for GSK-3 β / PF-04802367

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Figure 2: General experimental workflow for determining the co-crystal structure.

Enzyme Inhibition Assays

- **Recombinant Enzyme and ADP-Glo™ Assays:** These are in vitro biochemical assays used to measure the direct inhibitory effect of **PF-04802367** on the enzymatic activity of purified recombinant human GSK-3 β . The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[8][9]
- **Mobility Shift Assay:** This method measures the inhibition of both GSK-3 α and GSK-3 β isoforms. It relies on the differential migration of a phosphorylated versus a non-phosphorylated substrate peptide in an electric field.[1][8]

Cell-Based Tau Phosphorylation Assay

To confirm target engagement in a cellular context, a stable Chinese Hamster Ovary (CHO) cell line over-expressing both GSK-3 β and its substrate, tau, was utilized. The ability of **PF-04802367** to inhibit the phosphorylation of tau within these cells was quantified, providing a cellular IC₅₀ value.[1][8]

Conclusion

PF-04802367 binds potently and selectively to the ATP-binding site of GSK-3 β . The binding is characterized by a network of hydrogen bonds to the hinge region (Val135), a non-classical hydrogen bond (Asp133), and crucial cation- π interactions (Arg141). This detailed structural and quantitative understanding of its binding mode provides a solid foundation for its use as a pharmacological tool and as a lead compound for the development of therapeutics and PET imaging agents targeting GSK-3.[1][5]

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- To cite this document: BenchChem. [The Binding Site of PF-04802367 on GSK-3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8056571#what-is-the-binding-site-of-pf-04802367-on-gsk-3]

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